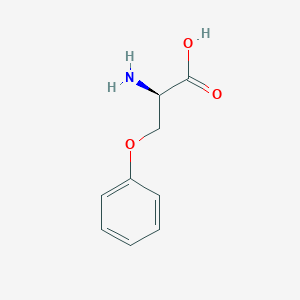

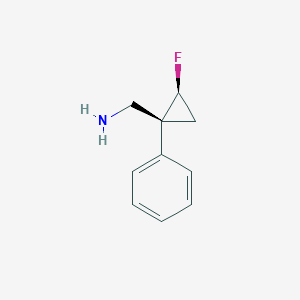

((1R,2S)-rel-2-Fluoro-1-phenylcyclopropyl)methanamine

Übersicht

Beschreibung

The compound ((1R,2S)-rel-2-Fluoro-1-phenylcyclopropyl)methanamine is a chemical compound with a cyclopropyl group. It is similar in structure to other compounds like rac-[(1R,2S)-2-nitrocyclopropyl]methanamine and 1-[(1R,2S)-2-(3-Methoxyphenyl) cyclopropyl]methanamine .

Molecular Structure Analysis

The molecular structure ofThis compound can be inferred from similar compounds. For instance, rac-1-[(1R,2S)-2-(fluoromethyl)cyclopropyl]methanamine hydrochloride has a molecular weight of 139.6 . The compound 1-[(1R,2S)-2-(3-Methoxyphenyl) cyclopropyl]methanamine has a molecular formula of C11H15NO . Physical And Chemical Properties Analysis

The physical and chemical properties ofThis compound can be inferred from similar compounds. For instance, 1-[(1R,2S)-2-(3-Methoxyphenyl) cyclopropyl]methanamine has a density of 1.1±0.1 g/cm3, a boiling point of 285.1±23.0 °C at 760 mmHg, and a molar refractivity of 53.2±0.3 cm3 .

Wissenschaftliche Forschungsanwendungen

1. Inhibition of Monoamine Oxidase

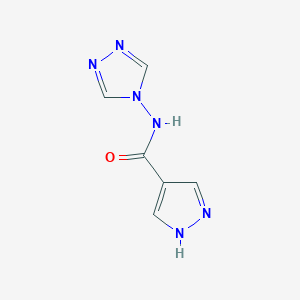

(Yoshida et al., 2004) investigated fluorinated phenylcyclopropylamines, including ((1R,2S)-rel-2-Fluoro-1-phenylcyclopropyl)methanamine, as inhibitors of monoamine oxidase A (MAO A) and B (MAO B). They found that fluorination increases the inhibitory activity towards both MAO A and B, indicating potential applications in neuropsychiatric and neurodegenerative disorders.

2. Serotonin/Noradrenaline Reuptake Inhibition

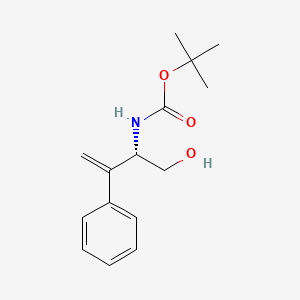

(Whitlock et al., 2008) explored 1-(2-phenoxyphenyl)methanamines, which are structurally related to this compound, for their dual serotonin and noradrenaline reuptake pharmacology. This study indicates the potential for these compounds in treating mood disorders.

3. Antidepressant Activity

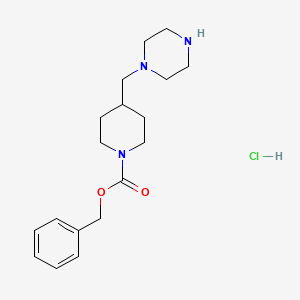

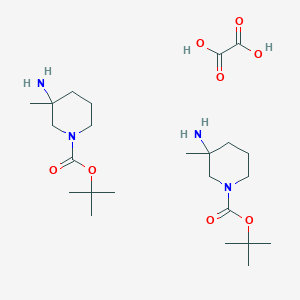

(Sniecikowska et al., 2019) developed 1-(1-benzoylpiperidin-4-yl)methanamine derivatives, related to this compound, as biased agonists of serotonin 5-HT1A receptors. These compounds showed robust antidepressant-like activity in preliminary studies, suggesting a potential application in depression treatment.

4. MAO-B Inactivation for Parkinsonian Agents

(Danzin et al., 1989) studied benzyl-dimethyl-silyl-methanamines, structurally similar to this compound, as potent inhibitors of MAO-B. The compounds' selectivity for MAO-B over MAO-A suggests their potential as anti-Parkinsonian agents.

5. Antiviral Activity

(Kolocouris et al., 1994) synthesized aminoadamantane derivatives, similar in structure to this compound, and evaluated them against a range of viruses. Some compounds showed significant inhibitory activity against influenza A virus, highlighting potential antiviral applications.

Wirkmechanismus

Target of Action

It is structurally similar to (1r,2s)-2-phenylcyclopropanaminium, a monoamine oxidase inhibitor . Monoamine oxidases are enzymes that catalyze the oxidation of monoamines, which are involved in transmitting signals in the brain .

Mode of Action

If we consider its structural similarity to (1r,2s)-2-phenylcyclopropanaminium, it may act as a monoamine oxidase inhibitor . These inhibitors prevent the breakdown of monoamine neurotransmitters and thereby increase their availability .

Biochemical Pathways

Monoamine oxidase inhibitors, like (1r,2s)-2-phenylcyclopropanaminium, can affect several pathways involving monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine . By inhibiting the breakdown of these neurotransmitters, the compound could potentially enhance their signaling pathways .

Pharmacokinetics

The pharmacokinetic properties of structurally similar compounds, such as (1r,2s)-2-phenylcyclopropanaminium, could provide some insights .

Result of Action

If it acts similarly to (1r,2s)-2-phenylcyclopropanaminium, it could potentially be effective in the treatment of conditions like major depression, dysthymic disorder, and atypical depression, as well as panic and phobic disorders .

Eigenschaften

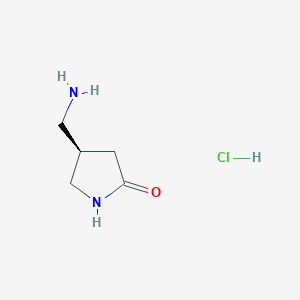

IUPAC Name |

[(1R,2S)-2-fluoro-1-phenylcyclopropyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FN/c11-9-6-10(9,7-12)8-4-2-1-3-5-8/h1-5,9H,6-7,12H2/t9-,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVDRNDBQMYYRKX-UWVGGRQHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1(CN)C2=CC=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@@]1(CN)C2=CC=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 8-hydroxy-6-thia-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B1408489.png)

![(R)-8-Fluoro-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1408491.png)

![6-Tosyl-1-oxa-6-azaspiro[3.3]heptan-3-one](/img/structure/B1408502.png)

![5-butyl-4-((1E,3E,5E)-5-(5-butyl-8-methyl-7,8-dihydrobenzo[cd]furo[2,3-f]indol-4(5H)-ylidene)penta-1,3-dien-1-yl)-8-methyl-7,8-dihydrobenzo[cd]furo[2,3-f]indol-5-ium tetrafluoroborate](/img/structure/B1408503.png)

![1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1E)-2-(2-thienyl)ethenyl]-](/img/structure/B1408506.png)

![Spiro[2.5]oct-4-ylamine hydrochloride](/img/structure/B1408508.png)